1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-benzhydrylurea
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Overview
Description
Thiazoles and pyrazoles are important classes of five-membered heterocyclic compounds. Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . Pyrazoles, on the other hand, are a five-membered heterocycle containing two nitrogen atoms . These compounds exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles and pyrazoles have unique molecular structures that contribute to their diverse biological activities. The thiazole ring, for instance, has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .Chemical Reactions Analysis
Thiazole and pyrazole compounds can undergo various chemical reactions due to the reactive positions on their rings where donor-acceptor, nucleophilic, and oxidation reactions may take place .Physical and Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .Scientific Research Applications
Anti-Tumor Activities : Some derivatives of 1H-pyrazol-1-yl thiazol-4-yl compounds, similar to the query compound, have been synthesized and evaluated for their anti-tumor activities. For example, compounds with structures similar to the query have shown promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Synthesis and Characterization for Novel Compounds : The synthesis of novel derivatives that include the 1H-pyrazol-1-yl thiazole framework is a significant area of research. These synthesized compounds are often characterized using various spectroscopic techniques and assessed for potential applications in different fields, such as biology and chemistry (Kariuki et al., 2022).
Biological Activity Studies : Studies have been conducted to synthesize and evaluate the biological activities of certain 1H-pyrazol derivatives. These activities include assessing their toxicity to bacteria, with some derivatives showing significant toxicity against certain bacterial strains (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antimicrobial Activity : Pyrazol-1-yl thiazole derivatives have been tested for antimicrobial activity. For instance, some compounds in this category have shown activity against Candida albicans and Staphylococcus aureus, indicating their potential as antimicrobial agents (Abdel-Wahab, Abdel-Aziz, & Ahmed, 2008).
Chemosensor Applications : Derivatives of 1H-pyrazol-1-yl thiazol-4-yl have been studied for their potential as fluorescent chemosensors. These compounds have shown promise in detecting various metal ions, highlighting their utility in chemical sensing applications (Asiri et al., 2019).
QSAR Studies and Antibacterial Agents : Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on thiazolyl pyrazole derivatives, exploring their potential as antibacterial agents. These studies contribute to understanding how the structural features of these compounds relate to their antibacterial efficacy (Palkar et al., 2017).
Synthesis for Anticancer Activities : Synthesis of new compounds containing the 1H-pyrazol and thiazole units has been focused on developing potential anticancer agents. The cytotoxic activities of these compounds are often evaluated against various cancer cell lines, contributing to cancer research and drug development (Zaki, Al-Gendey, & Abdelhamid, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c28-21(23-14-12-19-16-29-22(25-19)27-15-7-13-24-27)26-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-11,13,15-16,20H,12,14H2,(H2,23,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPAJKSXOQWGSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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